

Gpr183-IN-1: A Technical Guide on its Impact on Oxysterol-Mediated Chemotaxis

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Compound of Interest

Compound Name: Gpr183-IN-1

Cat. No.: B15607906

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Abstract

G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2), plays a pivotal role in immune cell trafficking by responding to a chemotactic gradient of its endogenous oxysterol ligands, most notably $7\alpha,25$ -dihydroxycholesterol ($7\alpha,25$ -OHC). This migration is essential for adaptive immune responses. Dysregulation of the GPR183 signaling pathway is implicated in various inflammatory and autoimmune diseases, making it a compelling target for therapeutic intervention. This document provides a detailed technical overview of **Gpr183-IN-1**, a potent inhibitor of GPR183, and its effects on oxysterol-mediated chemotaxis. We present its known quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to GPR183 and Oxysterol-Mediated Chemotaxis

GPR183 is a class A G protein-coupled receptor expressed on various immune cells, including B cells, T cells, and dendritic cells. Its primary endogenous ligand is $7\alpha,25$ -OHC, an oxidized form of cholesterol. The interaction between $7\alpha,25$ -OHC and GPR183 initiates a signaling cascade that leads to the directed migration of these immune cells, a process known as

chemotaxis. This process is crucial for the proper positioning of immune cells within secondary lymphoid organs, facilitating an effective adaptive immune response.

The signaling cascade is primarily mediated through the G α i subunit of the heterotrimeric G protein complex. Activation of G α i leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium (Ca²⁺). These downstream events ultimately orchestrate the cytoskeletal rearrangements necessary for cell movement.

Gpr183-IN-1: A Potent GPR183 Inhibitor

Gpr183-IN-1 (also referred to as compound 15 in patent literature) is a small molecule inhibitor of the GPR183 receptor.

Chemical Properties:

- Molecular Formula: C₁₆H₁₉BrN₂O₂
- Molecular Weight: 351.24 g/mol

Impact of Gpr183-IN-1 on GPR183 Signaling

Gpr183-IN-1 has been shown to be a potent inhibitor of GPR183-mediated signaling pathways. Its efficacy is demonstrated by its ability to block the intracellular calcium mobilization induced by GPR183 activation.

Quantitative Data

The inhibitory potency of **Gpr183-IN-1** on GPR183 signaling has been quantified through in vitro assays.

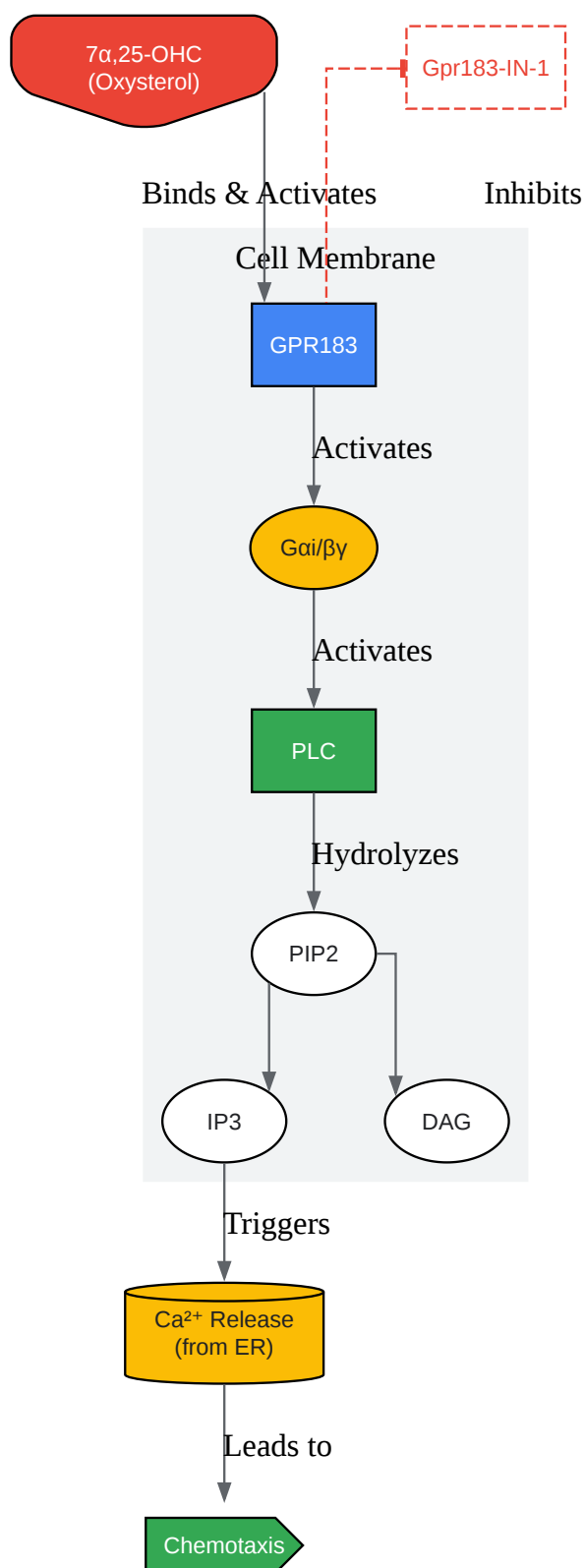
Assay Type	Parameter	Value (nM)	Reference
Calcium (Ca ²⁺) Mobilization	IC ₅₀	39.97	MedChemExpress Datasheet

Table 1: In vitro efficacy of **Gpr183-IN-1**.

Signaling Pathways and Experimental Visualizations

GPR183 Signaling Pathway and Inhibition by **Gpr183-IN-1**

The following diagram illustrates the GPR183 signaling cascade leading to chemotaxis and the point of inhibition by **Gpr183-IN-1**.

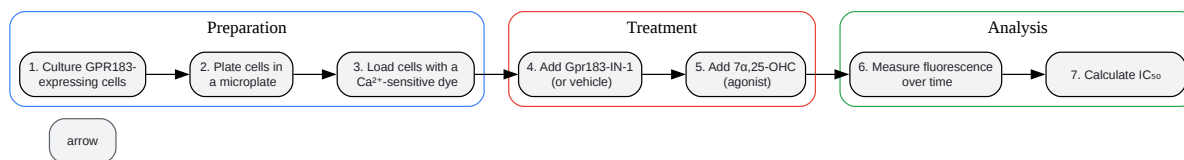


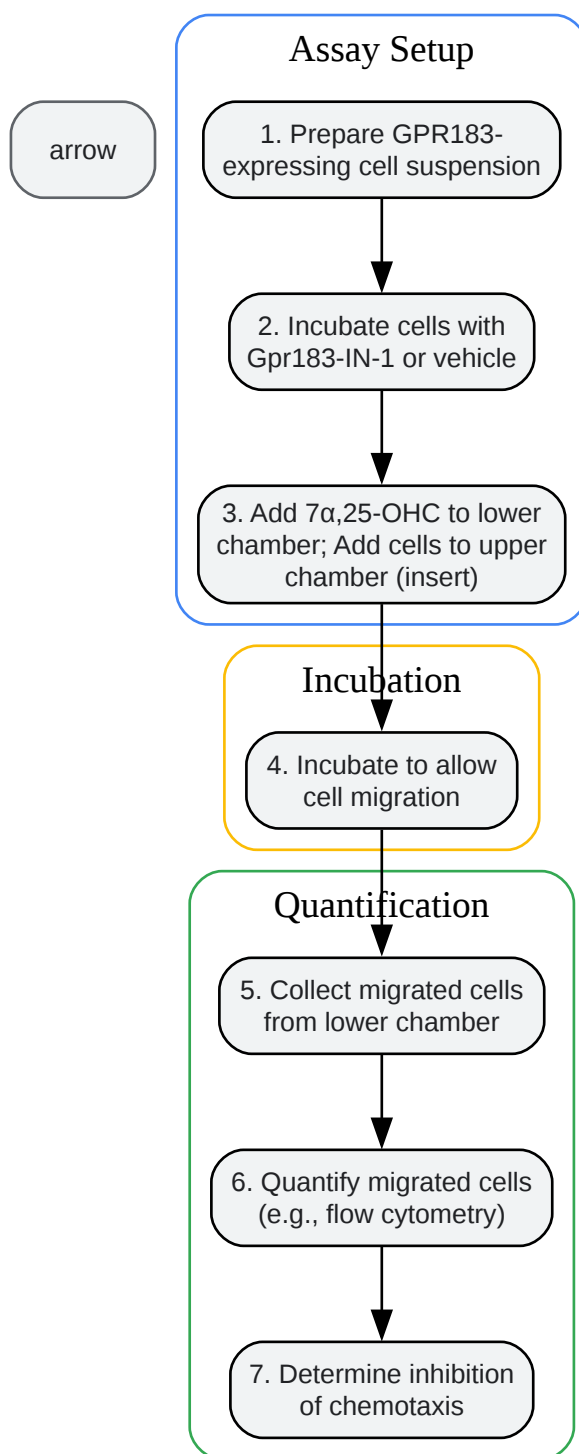
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GPR183 signaling pathway and inhibition.

Experimental Workflow: Calcium Mobilization Assay

The following diagram outlines the typical workflow for assessing the inhibitory effect of **Gpr183-IN-1** on GPR183-mediated calcium mobilization.





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- To cite this document: BenchChem. [Gpr183-IN-1: A Technical Guide on its Impact on Oxysterol-Mediated Chemotaxis]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15607906#gpr183-in-1-impact-on-oxysterol-mediated-chemotaxis>]

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